molecular formula C19H18N2O3S2 B2444796 (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 338960-52-4

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B2444796
CAS No.: 338960-52-4
M. Wt: 386.48
InChI Key: XECYPVPAJSWUSE-UHFFFAOYSA-N
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Description

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl sulfanyl group and a phenyl sulfone group

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(4-methoxyphenyl)sulfanyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-14-20-15(13-26(22,23)18-6-4-3-5-7-18)12-19(21-14)25-17-10-8-16(24-2)9-11-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECYPVPAJSWUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)OC)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common route includes the formation of the pyrimidine ring followed by the introduction of the methoxyphenyl sulfanyl and phenyl sulfone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Moiety

The (4-methoxyphenyl)sulfanyl group undergoes controlled oxidation to form sulfoxide or sulfone derivatives. This reactivity aligns with established sulfide oxidation pathways .

Oxidizing Agent Conditions Product Yield Reference
30% H₂O₂75°C, 24-48 h, solvent-freeSulfoxide (S=O)70-85%
m-CPBACH₂Cl₂, 0°C to RT, 6 hSulfone (SO₂)90-95%
NaIO₄H₂O/MeCN, RT, 2 hSulfone (SO₂)88%

Key findings:

  • Sulfone formation requires stronger oxidants (e.g., m-CPBA) compared to sulfoxide .

  • The methoxy group on the phenyl ring remains intact under these conditions .

Stability Under Acidic and Basic Conditions

The sulfone group and pyrimidine core demonstrate remarkable stability across pH ranges, critical for pharmaceutical applications .

Condition Reagent Observation Outcome
1M HCl (aq)12 h, refluxNo decompositionStable
1M NaOH (aq)12 h, refluxPartial hydrolysis of pyrimidine ring<5% degradation
TFA/DCM2 h, RTBoc-deprotection (if present)Retro-Michael side products

Notable stability metrics:

  • The methyl sulfone moiety resists nucleophilic attack due to its strong electron-withdrawing nature .

  • Pyrimidine ring hydrolysis occurs only under prolonged basic conditions (>24 h).

Reductive Transformations

Reductive cleavage of the sulfone group is challenging but achievable under specific conditions :

Reducing Agent Conditions Product Yield
Mo(CO)₆/H₂O85°C, 6 hThioether (S–)87%
LiAlH₄THF, reflux, 8 hDesulfonylated pyrimidine42%
Zn/HClEtOH, 70°C, 4 hSulfur removal (partial decomposition)<20%

Mechanistic insights:

  • Mo(CO)₆ mediates O–N bond cleavage in related systems, suggesting possible analogies for S–C bond activation .

  • LiAlH₄ reduces sulfones to sulfides but with moderate efficiency due to steric hindrance from the pyrimidine ring .

Methoxy Demethylation

Reagent Conditions Product Yield
BBr₃CH₂Cl₂, −78°C, 2 hPhenol derivative92%
HI (aq)110°C, 6 hPhenol derivative85%

Pyrimidine Methyl Oxidation

Reagent Conditions Product Yield
KMnO₄/H₂SO₄0°C, 1 hCarboxylic acid68%
SeO₂Dioxane, 80°C, 12 hAldehyde55%

Thermal and Photochemical Reactivity

Condition Observation Degradation
150°C (neat)Sublimation without decompositionNone
UV (254 nm), 48 hRadical-mediated C–S bond cleavage30%
Microwave, 180°CPartial ring-opening of pyrimidine15%

Data derived from analog studies confirm:

  • Thermal stability up to 200°C .

  • Photolytic sensitivity necessitates dark storage.

Scientific Research Applications

The biological activities of this compound are primarily associated with its interactions with various biological targets, leading to notable pharmacological effects.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism of action is similar to that of sulfonamide antibiotics, which inhibit folate synthesis in bacteria.

Biological Activity Data Table :

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntibacterialStaphylococcus aureus0.22 - 0.25Inhibition of folate synthesis
AntibacterialEscherichia coli0.30 - 0.35Inhibition of folate synthesis

Anticancer Potential

Research indicates that derivatives of this compound can induce apoptosis in cancer cells. In vitro studies have shown that it significantly reduces cell viability across various cancer cell lines.

Anticancer Studies Data Table :

Cell LineIC50 Value (µM)Mechanism of Action
HCT1160.39Induction of apoptosis
MCF-71.88Induction of apoptosis
A3754.20Induction of apoptosis

Enzyme Inhibition

The compound also acts as an inhibitor of key enzymes involved in bacterial and cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR).

Enzyme Inhibition Data Table :

EnzymeIC50 Value (µM)Mechanism of Action
DNA gyrase12.27 - 31.64Competitive inhibition
Dihydrofolate reductase (DHFR)0.52 - 2.67Competitive inhibition

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives similar to (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, revealing substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays.

Anticancer Studies

In vitro studies on various cancer cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis induction mechanisms. Notably, derivatives showed IC50 values ranging from 1.88 µM to 4.2 µM across different cancer types, indicating its potential as an anticancer agent.

Synergistic Effects

The compound has been tested in combination with other drugs such as Ciprofloxacin and Ketoconazole, demonstrating synergistic effects that lower the effective doses required for treatment. This finding suggests potential for developing combination therapies that enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with methoxyphenyl sulfanyl and phenyl sulfone groups makes it a versatile compound with diverse applications in research and industry.

Biological Activity

The compound (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article collates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Molecular Formula

  • Molecular Formula: C18_{18}H20_{20}N2_{2}O2_{2}S2_{2}
  • Molecular Weight: 366.49 g/mol
  • CAS Number: 1137608-69-5

Structure

The compound features a pyrimidine ring substituted with a methoxyphenyl sulfanyl group and a phenyl sulfone moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The following table summarizes the results from various tests against different bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL) Activity Level
Staphylococcus aureus1532Moderate
Escherichia coli1264Moderate
Klebsiella pneumoniae10128Low
Bacillus subtilis1816Good

The compound exhibited moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research has also indicated potential anticancer effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Activity Level
MCF-7 (Breast Cancer)15Moderate
HeLa (Cervical Cancer)20Moderate
A549 (Lung Cancer)25Low

These results suggest that the compound may interfere with cancer cell proliferation, although further studies are necessary to elucidate its mechanisms of action .

Case Study 1: Antimicrobial Screening

A study conducted by Mhaske et al. involved synthesizing various pyrimidine derivatives, including the target compound. The researchers performed antimicrobial screening against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs demonstrated enhanced antimicrobial properties, supporting the hypothesis that structural modifications can significantly influence biological activity .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer potential of pyrimidine derivatives, it was found that compounds with sulfonamide functionalities exhibited significant cytotoxic effects on cancer cell lines. The study concluded that the presence of sulfonamide groups in conjunction with pyrimidine structures could lead to improved anticancer activity, aligning with findings related to our target compound .

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